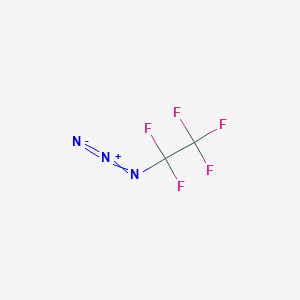

1-Azido-1,1,2,2,2-pentafluoroethane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-azido-1,1,2,2,2-pentafluoroethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2F5N3/c3-1(4,5)2(6,7)9-10-8 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKCLASCLZKEFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(N=[N+]=[N-])(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F5N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Methodologies for the Synthesis of 1 Azido 1,1,2,2,2 Pentafluoroethane

Direct Azide (B81097) Introduction via Perfluoroalkyl Anion Intermediates

The direct introduction of an azide group onto a perfluoroethyl framework can be conceptually achieved through the generation of a perfluoroethyl anion followed by its reaction with an electrophilic azide source.

Generation of Perfluoroethyl Anions from Pentafluoroethane (B1204445) Precursors

The generation of a perfluoroethyl anion (CF₃CF₂⁻) directly from pentafluoroethane (CHF₂CF₃) is a challenging transformation. Pentafluoroethane is a chemically inert gas, and the acidity of the C-H bond is low, making deprotonation difficult. While the deprotonation of less fluorinated alkanes can be achieved with very strong bases, the direct generation of a stable perfluoroethyl anion from pentafluoroethane for subsequent functionalization is not a well-documented process in the scientific literature.

Alternative precursors, such as perfluoroethyl halides (e.g., CF₃CF₂I or CF₃CF₂Br), are more commonly used to generate perfluoroethyl anions or their synthetic equivalents. For instance, the reaction of a perfluoroalkyl bromide with a strong base or a metal can lead to the formation of a Grignard reagent or an organolithium species, which can then act as a nucleophile.

Reaction with Electrophilic Azide Sources (e.g., Sulfonyl Azides)

Once a perfluoroethyl anion or its equivalent is generated, it can be trapped by an electrophilic azide source to form the desired 1-azido-1,1,2,2,2-pentafluoroethane. Sulfonyl azides, such as tosyl azide (TsN₃) or mesyl azide (MsN₃), are common reagents for this purpose. nih.gov The reaction proceeds via a nucleophilic attack of the perfluoroethyl anion on the terminal nitrogen atom of the sulfonyl azide, with the subsequent displacement of the sulfinate leaving group.

A study on the synthesis of tetrafluoroethylene-containing azides demonstrated that magnesiation of tetrafluoroethyl bromides with i-PrMgCl·LiCl followed by reaction with tosyl or nonaflyl azides can afford the corresponding tetrafluoroethylated azides. researchgate.netresearchgate.netscispace.com This two-step, one-pot procedure from tetrafluoroalkyl bromides highlights a viable route for the introduction of the azide functionality. researchgate.netresearchgate.netscispace.com

Table 1: Examples of Electrophilic Azide Sources

| Reagent Name | Chemical Formula | Key Characteristics |

| Tosyl Azide | p-CH₃C₆H₄SO₂N₃ | Commonly used, commercially available solid. |

| Mesyl Azide | CH₃SO₂N₃ | Another common sulfonyl azide. |

| Nonaflyl Azide | CF₃(CF₂)₃SO₂N₃ | A more electrophilic and reactive azide source. |

Nucleophilic Addition Approaches to Perfluorinated Alkenes

A more established and high-yielding approach to the synthesis of related α-azido fluoroalkanes involves the nucleophilic addition of an azide anion to a perfluorinated alkene.

Addition of Azide Anion to Tetrafluoroethylene (B6358150) in Protic Media

A well-documented method for the synthesis of the closely related compound, 1-azido-1,1,2,2-tetrafluoroethane, involves the addition of an azide anion to tetrafluoroethylene (TFE) in a protic medium. nih.govnih.govacs.org This reaction proceeds in quantitative yield and allows for multigram scale preparation. nih.govsemanticscholar.org The process involves the nucleophilic attack of the azide anion on the double bond of TFE, forming a transient perfluoroethyl carbanion. This intermediate is then protonated by the protic solvent to yield the final product. nih.gov

The reaction is typically carried out using an azide salt, such as sodium azide (NaN₃) or a more soluble organic-soluble azide like tetrabutylammonium (B224687) azide ((Bu₄N)N₃), in a suitable solvent like tetrahydrofuran (B95107) (THF) in the presence of a proton source like water or a weak acid. nih.govsemanticscholar.org

Table 2: Reaction Conditions for Azide Addition to Tetrafluoroethylene

| Azide Source | Proton Source | Solvent | Yield | Reference |

| (Bu₄N)N₃ | NaH₂PO₄ / H₂O | THF | Quantitative | nih.govsemanticscholar.org |

Considerations for Controlled Fluorine Substitution

A key consideration in the nucleophilic addition of azide to perfluoroalkenes is the potential for further reaction, specifically the substitution of a fluorine atom by another nucleophile. However, in the case of the addition of azide to TFE to form 1-azido-1,1,2,2-tetrafluoroethane, the resulting α-azido group is surprisingly stable, and the compound does not readily undergo substitution of the α-fluorine atom. semanticscholar.org Control experiments have shown that even with a highly nucleophilic azide anion, no substitution occurs under typical reaction conditions. semanticscholar.org

For the synthesis of this compound, a potential starting material would be hexafluoropropene (B89477) (HFP). The addition of azide to HFP would likely lead to the formation of a perfluoropropyl azide. However, controlling the regioselectivity of the azide attack and preventing potential side reactions would be crucial. The electron-withdrawing nature of the trifluoromethyl group in HFP would influence the reactivity of the double bond.

Radical-Mediated Synthetic Pathways

Radical-mediated reactions offer an alternative approach for the formation of C-N bonds. However, the direct radical-mediated azidation of a highly fluorinated and unactivated alkane like pentafluoroethane is not a commonly reported transformation. While radical azidation methods exist for various organic substrates, their applicability to perfluoroalkanes is not well-established in the reviewed literature. Such a reaction would likely require a potent radical initiator to abstract a hydrogen atom from pentafluoroethane, followed by trapping of the resulting perfluoroethyl radical with an azide radical source. The high strength of the C-H bond in pentafluoroethane and the potential for competing side reactions would be significant challenges to overcome.

Emerging Chemoenzymatic and Biocatalytic Methods for Fluoroalkylation and Azidation

The use of enzymes in organic synthesis offers significant advantages in terms of selectivity, milder reaction conditions, and sustainability. nih.govnih.gov Chemoenzymatic and biocatalytic methods are increasingly being explored for the synthesis of complex molecules, including fluorinated and nitrogen-containing compounds. nih.govrug.nl

Biocatalytic Fluoroalkylation:

Recent advancements have demonstrated the potential of multienzyme strategies for biocatalytic fluoroalkylation. sioc.ac.cn One such approach utilizes S-adenosyl-L-methionine (SAM)-dependent methyltransferases (MTs) and engineered fluorinated SAM cofactors. sioc.ac.cn An engineered human methionine adenosyltransferase can prepare these fluorinated cofactors from ATP and fluorinated L-methionine analogues. sioc.ac.cn This system has been successfully applied to the late-stage, site-selective fluoroalkylation of complex molecules. sioc.ac.cn While direct pentafluoroethylation using this method has not been reported, it represents a promising future direction.

Enzymatic Azidation:

Biocatalytic methods for the introduction of the azide group are also emerging. While specific examples for the synthesis of this compound are not yet available, the broader field of biocatalytic azidation is growing. Enzymes such as azido-group transferases could potentially be engineered to accept a pentafluoroethyl-containing substrate.

The integration of biocatalysis with traditional chemical synthesis, known as a chemoenzymatic approach, could provide a powerful pathway. nih.govrug.nl For instance, a precursor to this compound could be synthesized chemically, followed by a final, highly selective enzymatic azidation or fluoroalkylation step.

Advanced Reactivity and Mechanistic Investigations of 1 Azido 1,1,2,2,2 Pentafluoroethane

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its efficiency, reliability, and high regioselectivity. nih.govnih.gov This reaction unites azides and terminal alkynes to form 1,2,3-triazoles under mild conditions.

The CuAAC reaction involving 1-azido-1,1,2,2,2-pentafluoroethane and terminal alkynes proceeds with exceptional regioselectivity to exclusively yield 1,4-disubstituted-1-(pentafluoroethyl)-1,2,3-triazoles. beilstein-journals.orgnih.gov This selectivity is a hallmark of the copper-catalyzed process, distinguishing it from the thermal Huisgen cycloaddition which typically produces a mixture of 1,4- and 1,5-regioisomers. nih.gov

The reaction is versatile, accommodating a wide array of functional groups on the alkyne partner, making it a robust method for synthesizing complex molecules containing the N-pentafluoroethyl triazole core. acs.orgnih.gov For instance, the reaction of this compound with phenylacetylene, catalyzed by a suitable copper(I) source, would predictably yield 1-(pentafluoroethyl)-4-phenyl-1H-1,2,3-triazole. Research on the analogous, less fluorinated 1-azido-1,1,2,2-tetrafluoroethane has shown that using a THF-soluble catalyst like copper(I) 3-methylsalicylate leads to the formation of 1,4-disubstituted-1,2,3-triazoles in good to high yields. acs.org

Table 1: Examples of Regioselective CuAAC Reactions

| scienceAzide (B81097) Reactant | scienceAlkyne Reactant | categoryProduct (Regioisomer) | verifiedSelectivity |

|---|---|---|---|

| This compound | Terminal Alkyne (R-C≡CH) | 1-(Pentafluoroethyl)-4-R-1H-1,2,3-triazole | Exclusively 1,4-disubstituted nih.govwikipedia.org |

| 1-Azido-1,1,2,2-tetrafluoroethane | Phenylacetylene | 1-(1,1,2,2-Tetrafluoroethyl)-4-phenyl-1H-1,2,3-triazole | Exclusively 1,4-disubstituted acs.org |

The mechanism of the CuAAC is more complex than a concerted [3+2] cycloaddition. It is widely accepted to proceed through a stepwise pathway involving polynuclear copper acetylide intermediates. beilstein-journals.orgtdl.org The catalytic cycle is generally understood to involve the following key steps:

Formation of a Copper(I) Acetylide: In the presence of a base, the terminal alkyne is deprotonated and coordinates with one or more copper(I) ions to form a copper acetylide complex. wikipedia.org

Coordination and Activation: The organic azide, in this case, this compound, coordinates to a separate copper center within a multinuclear copper acetylide cluster. wikipedia.org This coordination activates the azide.

Cyclization: A stepwise ring formation occurs, beginning with the formation of a six-membered copper-containing intermediate. nih.gov This is followed by reductive elimination to form the triazole ring. beilstein-journals.orgtdl.org

Protonolysis and Catalyst Regeneration: The resulting copper triazolide is protonated to release the final 1,4-disubstituted triazole product and regenerate the active copper(I) catalyst. wikipedia.org

The strong electron-withdrawing nature of the pentafluoroethyl group in this compound enhances the electrophilicity of the terminal azide nitrogen. This electronic property facilitates its reaction with the nucleophilic acetylide, potentially influencing the reaction kinetics. Mechanistic studies using techniques like electrospray ionization mass spectrometry (ESI-MS) have identified di- and tri-copper intermediates as key players in the catalytic cycle, challenging earlier proposals of a mononuclear mechanism. tdl.org

The efficiency of the CuAAC reaction with this compound can be significantly enhanced by optimizing the catalytic system and reaction conditions. Key parameters include the choice of ligand, solvent, temperature, and catalyst concentration.

Ligand Effects: Chelating ligands are crucial for stabilizing the copper(I) oxidation state against disproportionation and oxidation, and for accelerating the catalytic cycle. nih.govnih.gov Tris(triazolylmethyl)amine and its derivatives are highly effective ligands that have been shown to accelerate CuAAC reactions by several orders of magnitude. tdl.orgnih.gov Other nitrogen-based ligands, such as those incorporating benzimidazole (B57391) or pyridine (B92270) motifs, have also been developed to fine-tune catalytic activity for specific applications, including bioconjugation. nih.gov

Reaction Conditions: The choice of solvent can have a profound impact on reaction rates. Polar aprotic solvents like DMSO, DMF, and NMP are often superior, particularly when using ligand-to-copper ratios greater than 1:1. nih.gov For many laboratory-scale syntheses, conditions such as stirring the reactants overnight at temperatures ranging from room temperature to 40-50 °C with a low catalyst loading (e.g., 5 mol %) are sufficient for high conversion. researchgate.netnih.gov Microwave irradiation can dramatically reduce reaction times from hours to minutes while maintaining high yields and selectivity. researchgate.net

Table 2: Optimization Parameters for CuAAC Reactions

| tuneParameter | checklistFinding/Effect | biotechExample |

|---|---|---|

| Ligands | Stabilize Cu(I) and accelerate the reaction. nih.gov | Tris(triazolylmethyl)amine (TBTA), Bathophenanthroline. tdl.orgnih.gov |

| Solvents | Polar aprotic solvents often provide the best results. nih.gov | THF, DMSO, DMF, NMP, Water/t-BuOH mixtures. nih.govresearchgate.net |

| Temperature | Reactions proceed from room temperature to moderate heating (e.g., 50 °C). researchgate.net | Microwave heating can reduce reaction times to minutes. researchgate.net |

| Catalyst Source | Cu(I) salts or in situ reduction of Cu(II) salts (e.g., CuSO₄ with sodium ascorbate). nih.gov | CuI, [Cu(PPh₃)₂]NO₃, CuMeSal. beilstein-journals.orgacs.org |

Alternative Click Chemistry Platforms

While CuAAC is a dominant method, alternative cycloaddition platforms offer complementary reactivity, particularly for accessing different isomers or for applications where copper is undesirable.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a copper-free click reaction that relies on the high intrinsic reactivity of a strained cycloalkyne. magtech.com.cn The reaction's driving force is the release of ring strain in the alkyne upon forming the more stable triazole ring. magtech.com.cn This allows the reaction between an azide, such as this compound, and a strained alkyne to proceed rapidly at physiological temperatures without any catalyst. magtech.com.cn

This bioorthogonal reaction is invaluable for applications in living systems where the toxicity of a copper catalyst is a concern. magtech.com.cnnih.gov The reactivity in SPAAC is primarily dictated by the structure of the cycloalkyne; reagents like dibenzocyclooctynes (DIBO) and difluorinated cyclooctynes (DIFO) are highly reactive and commonly employed. magtech.com.cnnih.gov The reaction of this compound with such strained alkynes provides a powerful, metal-free route to N-pentafluoroethyl triazoles.

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a robust and highly regioselective pathway to 1,5-disubstituted 1,2,3-triazoles. researchgate.netchalmers.se This outcome is complementary to the 1,4-regioselectivity of CuAAC, making RuAAC an essential tool for accessing the other major triazole isomer. chalmers.seorganic-chemistry.org

The mechanism of RuAAC is fundamentally different from that of CuAAC. It does not involve a metal acetylide intermediate. Instead, it is proposed to proceed via the oxidative coupling of the azide and alkyne on a ruthenium(II) center to form a six-membered ruthenacycle intermediate. nih.govorganic-chemistry.org Subsequent reductive elimination yields the 1,5-triazole product and regenerates the active catalyst. organic-chemistry.org Pentamethylcyclopentadienyl (Cp) ruthenium complexes, such as [CpRuCl(COD)] or [CpRuCl(PPh₃)₂], are highly effective catalysts for this transformation, reacting with both terminal and internal alkynes. nih.govorganic-chemistry.org Therefore, reacting this compound with a terminal alkyne in the presence of a CpRuCl catalyst selectively produces the 1-(pentafluoroethyl)-5-substituted-1H-1,2,3-triazole.

Organocatalytic and Metal-Free Azide Cycloadditions

The development of metal-free cycloaddition reactions is a significant area of interest to avoid potential metal contamination in final products. For perfluoroalkyl azides, organocatalytic methods provide a valuable alternative to traditional copper-catalyzed "click" chemistry.

Enamine-Catalyzed Azide-Carbonyl Cycloadditions

An effective metal-free approach for the synthesis of highly functionalized N-perfluoroalkyl-1,2,3-triazoles involves the cycloaddition of azidoperfluoroalkanes with 1,3-dicarbonyl compounds. tacr.cz This reaction is facilitated by enamine catalysis. In this process, the 1,3-dicarbonyl compound, such as a ketone, reacts with a secondary amine catalyst to form a nucleophilic enamine intermediate in situ. This enamine then readily participates in a [3+2] cycloaddition with the electrophilic perfluoroalkyl azide. tacr.cz

This method allows for the creation of fully substituted triazole frameworks in good to excellent yields under mild conditions. tacr.cz The reaction is notable for its operational simplicity and its ability to construct complex heterocyclic structures without the need for metal catalysts.

Denitrogenation Chemistry and Reactive Intermediate Generation

N-fluoroalkylated 1,2,3-triazoles, the products of azide cycloadditions, are versatile precursors for a range of denitrogenative transformations. These reactions, which involve the loss of a dinitrogen molecule (N₂), can be induced thermally, or by using Brønsted or Lewis acids, leading to the formation of highly reactive intermediates and subsequent molecular rearrangements. nih.govnih.gov

Formation and Chemical Transformations of Perfluoroethyl Nitrenes

While perfluoroethyl nitrenes themselves are transient intermediates, their formation is a key step in the thermal and photochemical decomposition of perfluoroalkyl azides and their derivatives. The thermal denitrogenation of N-pentafluoroethyl-substituted 1,2,3-triazoles proceeds through the initial loss of N₂, which can be conceptualized as generating a nitrene-like species that rapidly rearranges. nih.govrsc.org

Under microwave heating, N-fluoroalkylated 1,2,3-triazoles undergo a ring-opening, nitrogen elimination, and a concomitant 1,2-shift of the substituent from the C4 position of the triazole ring. rsc.org This sequence, analogous to the Wolff rearrangement, results in the formation of isolable N-fluoroalkylketenimines. rsc.orgresearchgate.net These ketenimine intermediates are valuable synthons themselves, capable of undergoing [2+2] cycloadditions with alkynes or alkenes to produce novel cyclobutenimines and cyclobutanimines, respectively. rsc.org

Thermally Induced Rearrangements of Derived Triazoles

The thermal treatment of N-pentafluoroethyl-substituted 1,2,3-triazoles, particularly those bearing an acyl group at the 5-position, leads to a cascade of reactions initiated by denitrogenation. nih.gov Microwave heating of these triazoles induces a ring opening and a subsequent 1,2-acyl shift to form reactive ketenimine intermediates. nih.govrsc.org

The fate of the ketenimine is highly dependent on the substrate's structure and the reaction conditions. These intermediates can undergo complex, substrate-specific cyclizations and rearrangements to yield a variety of trifluoromethylated heterocyclic products. nih.gov For instance, depending on the substituents, the reaction of 5-acylated N-pentafluoroethyl-1,2,3-triazoles can lead to the formation of ring-fused isoquinolines, 1,3-oxazines, or 1,3-oxazin-6-ones. nih.govrsc.org

One notable transformation involves a unique 1,3-aryl group transfer from the ketenimine, followed by a 1,5-fluorine shift and subsequent cyclization, ultimately forming 6,6-difluoro-2-trifluoromethyl-1,3-oxazines or their hydrolysis products. rsc.org

Table 1: Thermally Induced Rearrangements of 5-Acyl-N-pentafluoroethyl-1,2,3-triazoles nih.govrsc.org

| Starting Triazole Substituent (at C5) | Key Intermediate | Final Product(s) |

| Methacryloyl | Ketenimine, Imidoyl fluoride (B91410) | Ring-fused 1-Trifluoromethylisoquinolines |

| 3,5-Dimethoxybenzoyl | Ketenimine | Ring-fused 1-Trifluoromethylisoquinolines |

| 4-Methoxyphenyl | Ketenimine, Rearranged Ketene | 6,6-Difluoro-1,3-oxazine, 1,3-Oxazin-6-one |

Acid-Mediated Triazole Ring-Opening and Vinyl Cation Formation

The treatment of N-fluoroalkylated 1,2,3-triazoles with strong Brønsted acids like triflic acid (TfOH) or Lewis acids provides a powerful method for denitrogenative cleavage, proceeding through vinyl cation intermediates. nih.govresearchgate.net This reaction cascade is initiated by the protonation or coordination of the acid to the triazole ring. nih.govchemrxiv.org

This is followed by ring-opening and the elimination of a stable dinitrogen molecule, which drives the reaction forward. The key step is the formation of a highly electrophilic vinyl cation intermediate. nih.govresearchgate.net This cation can then be trapped by nucleophiles present in the reaction medium. For example, when triflic acid is used, the triflate anion can act as a nucleophile, leading to the stereoselective formation of β-enamido triflates. chemrxiv.org

This acid-mediated pathway has been developed into a versatile tool for creating a variety of functionalized N-alkenyl compounds, which are valuable building blocks in organic synthesis. nih.gov The reaction demonstrates the utility of N-fluoroalkyl triazoles as precursors to vinyl cations, enabling transformations that are otherwise difficult to achieve.

Diversification of N-Pentafluoroethyl-1,2,3-Triazole Derivatives

The initial and most common application of this compound is its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. cfplus.cz This "click chemistry" approach efficiently and regioselectively yields 1,4-disubstituted-N-pentafluoroethyl-1,2,3-triazoles, which serve as versatile intermediates for further molecular elaboration. cfplus.czscispace.com

Once the N-pentafluoroethyl-1,2,3-triazole core is established, a variety of post-cycloaddition functionalization strategies can be employed to create a diverse library of complex molecules. These modifications can target the substituent at the C4 position or the triazole ring itself. A notable strategy involves the thermal denitrogenation of 5-acylated N-pentafluoroethyl-1,2,3-triazoles. nih.gov This process generates reactive ketenimine intermediates, which can undergo substrate-specific cyclizations and rearrangements to yield complex fused heterocyclic systems like trifluoromethylated cyclopenta[c]isoquinolines and indeno[1,2-c]isoquinolines. nih.gov

Another approach involves the direct functionalization of the C5 position. For instance, a three-component "interrupted click reaction" using a copper-pentafluoroethyl reagent allows for the one-step synthesis of 5-pentafluoroethyl-1,2,3-triazoles from terminal alkynes and azides. acs.orgresearchgate.net This method introduces a pentafluoroethyl group directly onto the triazole ring, offering an alternative to building blocks already containing this moiety. acs.org

Halogen exchange (Halex) reactions represent a powerful tool for the late-stage functionalization of the triazole core. Specifically, 5-iodo-1,2,3-triazoles can be converted to their 5-fluoro counterparts. mdpi.com While direct radiofluorination of the triazole ring has been challenging, an iodine-[¹⁸F]fluorine exchange on 1,4-disubstituted-5-iodo-1H-1,2,3-triazoles has been successfully demonstrated. mdpi.com This reaction proceeds in an aqueous medium and is crucial for the synthesis of potential positron emission tomography (PET) imaging probes. mdpi.com The necessity of a C4 substituent is highlighted for the stability of the reaction intermediate. mdpi.com

This strategy has been applied to a range of substrates, demonstrating its utility in preparing fluorinated triazoles with potential applications in medicinal chemistry.

Table 1: Examples of Halogen Exchange on 5-Iodo-1,2,3-Triazoles

| Substrate (5-Iodo-1,2,3-triazole) | Reagent | Product (5-Fluoro-1,2,3-triazole) | Radiochemical Conversion (%) | Reference |

|---|---|---|---|---|

| 1,4-Disubstituted-5-iodo-1H-1,2,3-triazoles | [¹⁸F]Fluoride | 1,4-Disubstituted-5-[¹⁸F]fluoro-1H-1,2,3-triazoles | 18–60 | mdpi.com |

Construction of N-Pentafluoroethylated Heterocyclic Scaffolds

Beyond the triazole framework, this compound is a key precursor for a variety of other N-pentafluoroethylated heterocycles. The triazoles formed from its cycloaddition are not merely final products but are often stable intermediates that can be transformed into other ring systems.

A significant transformation of N-pentafluoroethyl-1,2,3-triazoles is their rhodium(II)-catalyzed transannulation with nitriles to form N-pentafluoroethylated imidazoles. nih.govacs.orgresearchgate.net This reaction proceeds through the formation of a rhodium iminocarbenoid intermediate from the triazole, which then reacts with the nitrile. elsevierpure.com This method provides access to novel imidazole (B134444) structures that would be difficult to synthesize through other routes. nih.govacs.orgresearchgate.net The reaction is generally efficient and yields the corresponding N-pentafluoroethyl-containing imidazoles in good yields. nih.gov

Table 2: Rhodium(II)-Catalyzed Synthesis of N-Pentafluoroethyl Imidazoles

| Triazole Substrate | Nitrile | Catalyst | Product | Reference |

|---|---|---|---|---|

| 4-Substituted N-pentafluoroethyl-1,2,3-triazole | Various nitriles | Rh₂(oct)₄ | N-pentafluoroethylimidazole | nih.govacs.orgresearchgate.net |

This compound can react with primary amines to produce 5-substituted-N-pentafluoroethyltetrazoles. nih.govacs.org The proposed mechanism involves the nucleophilic attack of the primary amine's nitrogen on the terminal nitrogen of the azide group. acs.org This is followed by the elimination of hydrogen fluoride and subsequent cyclization to form the tetrazole ring. nih.govacs.org This reaction proceeds under mild conditions, with full conversion achievable at ambient or slightly elevated temperatures. acs.org

The versatility of N-pentafluoroethyl-1,2,3-triazoles as synthetic precursors extends to the formation of other important five-membered heterocycles.

Pyrroles: Rhodium-catalyzed transannulation of N-pentafluoroalkyl-1,2,3-triazoles with terminal alkynes can produce N-pentafluoroalkyl-disubstituted pyrroles. beilstein-journals.org Interestingly, this reaction often yields a mixture of 3,4- and 2,4-disubstituted isomers, with the regioselectivity being notably high for aliphatic alkynes. beilstein-journals.org This marks a significant method for accessing 3,4-disubstituted pyrroles. beilstein-journals.org

Oxazoles and Thiazoles: Transformations of N-pentafluoroethyl triazoles can also lead to oxazole (B20620) and thiazole (B1198619) derivatives. For example, rhodium-catalyzed ring-opening and cyclization of certain triazole precursors can yield N-difluoromethylated oxazoles and thiazoles. researchgate.net Furthermore, thermal denitrogenation of specific 5-acylated N-pentafluoroethyl-1,2,3-triazoles can lead to the formation of 6,6-difluoro-1,3-oxazines, which are related heterocyclic structures. nih.gov

Table 3: Synthesis of Various Heterocycles from N-Pentafluoroethyl Triazole Derivatives

| Starting Material | Reagents/Conditions | Heterocyclic Product | Reference |

|---|---|---|---|

| N-pentafluoroethyl-1,2,3-triazole | Terminal Alkyne, Rh₂(oct)₄, MW heating | N-pentafluoroethyl-disubstituted pyrrole | beilstein-journals.org |

| 5-Acylated N-pentafluoroethyl-1,2,3-triazole | Microwave heating | Trifluoromethylated 1,3-oxazine | nih.gov |

| N-bromotetrafluoroethyl 1,2,3-triazole derivative | Rhodium catalyst | N-difluoromethylated oxazole/thiazole | researchgate.net |

Cascade Reactions and Rearrangements Leading to Fused Ring Systems

The strategic use of this compound as a precursor opens up sophisticated pathways to complex heterocyclic structures through cascade reactions and molecular rearrangements. By first incorporating the pentafluoroethyl group into a 1,2,3-triazole ring via cycloaddition reactions, a stable yet reactive intermediate is formed. This triazole can then be activated under specific conditions to initiate a series of transformations, leading to diverse and valuable fused ring systems. The electron-withdrawing nature of the pentafluoroethyl group plays a crucial role in influencing the reactivity and stability of the intermediates formed during these cascades.

Lewis Acid-Mediated Transformations to Cyclopentenones, Indenones, and Oxazoles

A transition metal-free approach for the synthesis of N-substituted cyclopentenones, indenones, and 4-carbonyl oxazoles has been developed, starting from 5-acylated N-fluoroalkyl substituted 1,2,3-triazoles. nih.gov These triazoles are readily prepared through a three-component "intercepted" click reaction involving a copper acetylide, a fluoroalkyl azide like this compound, and an acyl chloride. nih.govresearchgate.net

The core of this methodology lies in the treatment of the N-pentafluoroethyl-1,2,3-triazole with a Lewis acid, such as aluminum trichloride (B1173362) (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂). nih.gov This induces a ring-opening and denitrogenation cascade, proceeding through the formation of a key vinyl cation intermediate. The fate of this reactive intermediate, and thus the final product, is determined by the substitution pattern on the initial triazole ring and the choice of Lewis acid. nih.gov

Cyclopentenone and Indenone Formation: When the triazole precursor bears an aryl or alkenyl group at the 4-position and an acyl group at the 5-position, the vinyl cation generated upon Lewis acid treatment undergoes a cyclization reaction. This process selectively forms either cyclopentenone or indenone imidoyl chlorides. Subsequent hydrolysis of the imidoyl chloride moiety furnishes the corresponding N-substituted cyclopentenone or indenone amides. nih.gov The reaction demonstrates broad substrate scope, accommodating various aryl, heteroaryl, alkyl, and alkenyl groups at the acyl position. nih.gov

Oxazole Formation: In cases where electron-rich triazoles are treated with a Brønsted acid like triflic acid, or with BF₃·OEt₂, the reaction pathway can shift towards the formation of 2-fluoroalkylated oxazoles. researchgate.net Specifically, for certain 5-acyl-N-pentafluoroethyl-1,2,3-triazoles, the Lewis acid-mediated reaction with BF₃·OEt₂ leads directly to highly substituted 2-trifluoromethyl oxazoles. nih.gov

The table below summarizes the outcomes of Lewis acid-mediated transformations of various 5-acyl-N-pentafluoroethyl-1,2,3-triazoles.

Table 1: Lewis Acid-Mediated Synthesis of Heterocycles

| Starting Triazole Substituent (Position 4) | Lewis Acid | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Phenyl | AlCl₃ | Indenone | 75 | nih.gov |

| 4-Methoxyphenyl | AlCl₃ | Indenone | 82 | nih.gov |

| 2-Thienyl | AlCl₃ | Cyclopentenone | 68 | nih.gov |

| Styryl | AlCl₃ | Cyclopentenone | 55 | nih.gov |

Ketenimine Intermediates in the Synthesis of Isoquinolines, 1,3-Oxazines, and Oxazin-6-ones

An alternative synthetic pathway emerging from 5-acylated N-pentafluoroethyl-1,2,3-triazoles involves their thermal rearrangement to form reactive ketenimine intermediates. nih.gov This one-pot, multistep methodology provides access to complex, trifluoromethylated fused heterocyclic systems, including cyclopenta[c]isoquinolines, indeno[1,2-c]isoquinolines, 1,3-oxazines, and oxazin-6-ones. nih.gov

The process is initiated by the thermal ring opening of the triazole, which, instead of losing nitrogen to form a vinyl cation, undergoes a rearrangement involving a 1,2-acyl shift. This sequence results in the formation of a highly reactive ketenimine. The subsequent cyclization of this ketenimine intermediate is substrate-specific and leads to a variety of fused ring systems. nih.gov

Isoquinoline Synthesis: When the acyl group on the starting triazole is derived from an aromatic or heteroaromatic ring, the ketenimine intermediate undergoes an intramolecular cyclization that, after rearrangement, yields trifluoromethylated cyclopenta[c]isoquinolines or indeno[1,2-c]isoquinolines. nih.gov This transformation provides a novel route to these otherwise difficult-to-access scaffolds.

1,3-Oxazine and Oxazin-6-one Synthesis: If the acyl group is an ester or a related functionality, the cyclization of the ketenimine intermediate proceeds differently. The reaction can be directed to produce 6,6-difluoro-1,3-oxazines or 1,3-oxazin-6-ones, which are valuable heterocyclic motifs in medicinal chemistry. nih.gov This substrate-dependent outcome highlights the versatility of the ketenimine intermediate in constructing diverse molecular architectures.

The table below illustrates the range of fused heterocyclic products obtained from the thermal rearrangement of different 5-acylated N-pentafluoroethyl-1,2,3-triazoles via ketenimine intermediates.

Table 2: Synthesis of Fused Heterocycles via Ketenimine Intermediates

| Starting Triazole Substituent (Acyl Group) | Product Type | Yield (%) | Reference |

|---|---|---|---|

| Benzoyl | Indeno[1,2-c]isoquinoline | 65 | nih.gov |

| 2-Naphthoyl | Indeno[1,2-c]isoquinoline | 58 | nih.gov |

| 2-Furoyl | Cyclopenta[c]isoquinoline | 72 | nih.gov |

| Ethoxycarbonyl | 1,3-Oxazin-6-one | 45 | nih.gov |

Conclusion

1-Azido-1,1,2,2,2-pentafluoroethane has emerged as a valuable and versatile building block in modern organic synthesis. Its enhanced stability compared to non-fluorinated analogs, coupled with its rich and unique reactivity, provides access to a wide array of novel N-pentafluoroethylated heterocyclic compounds. The continued development of synthetic methodologies for its preparation and the exploration of its full reactive potential will undoubtedly lead to the discovery of new molecules with significant applications in medicinal chemistry, agrochemistry, and materials science. The ongoing research in this area underscores the critical role of fluorination in shaping the future of chemical synthesis.

Computational Chemistry and Theoretical Aspects of 1 Azido 1,1,2,2,2 Pentafluoroethane and Its Derivatives

Quantum Mechanical Calculations on Electronic Structure and Bonding

Quantum mechanical calculations, particularly those employing density functional theory (DFT), have been instrumental in elucidating the electronic structure and bonding characteristics of 1-azido-1,1,2,2,2-pentafluoroethane. These studies reveal a molecule with a highly polarized C-N bond and a unique distribution of electron density.

The geometry of the C-N3 moiety in perfluoroalkyl azides has been a subject of theoretical investigation. Calculations have shown that the N-N-N angle is not perfectly linear, and the C-N-N angle is also bent, which is typical for organic azides. The presence of the electron-withdrawing pentafluoroethyl group significantly influences the electronic environment of the azide (B81097). This leads to a shorter and stronger C-N bond compared to non-fluorinated alkyl azides, a consequence of the inductive effect of the fluorine atoms.

Natural Bond Orbital (NBO) analysis is a powerful tool used in these calculations to understand the bonding in detail. It allows for the examination of charge distribution and orbital interactions. In this compound, the NBO analysis typically shows a significant positive charge on the carbon atom attached to the azide group and on the central nitrogen atom of the azide, with negative charges on the terminal nitrogen atoms and the fluorine atoms. This charge distribution is a key factor in its reactivity.

Calculated Geometric Parameters for this compound

| Parameter | Calculated Value |

|---|---|

| C-N Bond Length (Å) | ~1.45 |

| Nα-Nβ Bond Length (Å) | ~1.24 |

| Nβ-Nγ Bond Length (Å) | ~1.13 |

| C-N-N Angle (°) | ~115 |

| N-N-N Angle (°) | ~172 |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling has been extensively used to investigate the reaction mechanisms of this compound, particularly in cycloaddition reactions and thermal decompositions. These models allow for the identification of transition states and the calculation of activation energies, providing a deeper understanding of the reaction pathways.

One of the most studied reactions is the [3+2] cycloaddition, also known as the Huisgen cycloaddition, where the azide reacts with an alkyne or alkene to form a triazole or triazoline, respectively. Computational studies have shown that the presence of the pentafluoroethyl group significantly enhances the reactivity of the azide in these reactions compared to simple alkyl azides. The electron-withdrawing nature of the C2F5 group lowers the energy of the azide's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the reaction partner.

The transition states for these cycloaddition reactions have been located and characterized using computational methods. These calculations reveal an asynchronous mechanism where the two new C-N bonds are not formed simultaneously. The geometry of the transition state provides valuable information about the steric and electronic factors that control the reaction rate and regioselectivity. For instance, in reactions with unsymmetrical alkynes, computational models can predict which of the two possible regioisomers will be the major product by comparing the activation energies of the respective transition states.

Thermal decomposition of this compound is another area where computational modeling has been insightful. These calculations help to understand the initial steps of the decomposition, which typically involve the cleavage of the C-N or N-N bond to form a nitrene intermediate. The calculated energy barriers for these processes are crucial for assessing the thermal stability of the compound.

Calculated Activation Energies for Reactions of this compound

| Reaction Type | Reaction Partner | Activation Energy (kcal/mol) |

|---|---|---|

| [3+2] Cycloaddition | Propyne | ~15-20 |

| Thermal Decomposition | - | ~35-40 |

Prediction of Reactivity Profiles and Stereochemical Outcomes

Computational chemistry enables the prediction of reactivity profiles and stereochemical outcomes for reactions involving this compound. By calculating various reactivity descriptors derived from conceptual DFT, such as the Fukui functions and the global and local electrophilicity and nucleophilicity indices, a quantitative measure of the molecule's reactivity can be obtained.

These descriptors help to rationalize and predict the regioselectivity of cycloaddition reactions. For example, the Fukui functions can identify the most electrophilic and nucleophilic sites within the azide and its reaction partner, thus predicting the preferred orientation of the reactants in the transition state. The high electrophilicity of the terminal nitrogen atom of the azide group in this compound, induced by the perfluoroalkyl group, is a key factor in its high reactivity towards electron-rich alkynes and alkenes.

In addition to regioselectivity, computational models can also predict stereochemical outcomes in reactions where new chiral centers are formed. By calculating the energies of the different diastereomeric transition states, it is possible to predict which stereoisomer will be formed preferentially. This is particularly important in the synthesis of complex molecules where controlling stereochemistry is crucial.

Analysis of Perfluoroalkyl Group Influence on Azide Reactivity and Molecular Conformation

The perfluoroalkyl group has a profound influence on the reactivity and conformation of the azide. This influence is primarily electronic, stemming from the high electronegativity of the fluorine atoms, but steric effects also play a role.

The strong electron-withdrawing nature of the pentafluoroethyl group significantly modulates the electronic properties of the azide moiety. As mentioned earlier, it lowers the LUMO energy of the azide, making it a better electron acceptor in cycloaddition reactions. This effect is so pronounced that perfluoroalkyl azides can react with a wider range of dipolarophiles than their non-fluorinated counterparts.

The perfluoroalkyl group also influences the molecular conformation. The C-C bond in the pentafluoroethyl group has a relatively low barrier to rotation, allowing for different staggered conformations. Computational studies have explored the potential energy surface of this compound to identify the most stable conformers. The relative populations of these conformers at a given temperature can be calculated, which can be important for understanding its reactivity in solution. The steric bulk of the C2F5 group can also influence the approach of reactants, affecting the stereochemical outcome of reactions.

Advanced Spectroscopic Characterization Techniques for Mechanistic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Fluorinated Systems

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of fluorinated molecules like 1-azido-1,1,2,2,2-pentafluoroethane. The presence of the ¹⁹F nucleus, which has a nuclear spin of 1/2 and 100% natural abundance, makes ¹⁹F NMR a highly sensitive and informative technique. aiinmr.comwikipedia.orgslideshare.net

Detailed Research Findings: The analysis of complex fluorinated systems by NMR is often complicated by extensive spin-spin couplings between different fluorine nuclei (JFF), as well as between fluorine and carbon nuclei (JFC). thermofisher.com For this compound, the molecule contains two distinct fluorine environments: a trifluoromethyl (-CF₃) group and a difluoromethylene (-CF₂-) group attached to the azide (B81097) moiety.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is expected to show two main signals corresponding to the -CF₃ and -CF₂- groups. Due to the high sensitivity of ¹⁹F chemical shifts to the electronic environment, these signals appear in distinct regions of the spectrum. The large chemical shift dispersion in ¹⁹F NMR (spanning over 800 ppm) minimizes the probability of signal overlap, which is a common issue in ¹H NMR. wikipedia.orgthermofisher.com The signal for the -CF₃ group would likely appear as a triplet due to coupling with the two adjacent fluorine atoms of the -CF₂- group. Conversely, the signal for the -CF₂- group would appear as a quartet due to coupling with the three fluorine atoms of the -CF₃ group.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the carbon atoms bonded to fluorine will exhibit splitting due to one-bond and two-bond carbon-fluorine couplings (¹JCF and ²JCF). The carbon of the -CF₃ group is expected to appear as a quartet, while the carbon of the -CF₂- group will be a triplet. These large coupling constants provide definitive evidence for the connectivity within the fluoroalkyl chain.

Advanced NMR Techniques: For unambiguous assignment and structural confirmation, especially in reaction mixtures, advanced NMR methodologies are employed. Techniques like ¹⁹F-centred NMR analysis utilize the high sensitivity of the ¹⁹F nucleus to probe long-range couplings with ¹H and ¹³C, providing a wealth of structural information. nih.govrsc.orgresearchgate.net Two-dimensional correlation experiments such as ¹⁹F-¹³C HETCOR (Heteronuclear Correlation) can be used to directly map the connectivity between specific fluorine and carbon atoms, confirming the molecular framework.

Interactive Data Table: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) Range (ppm) | Predicted Multiplicity | Coupling Constant (J) |

| ¹⁹F | |||

| -CF₃ | ~ -70 to -85 | Triplet (t) | ²JFF |

| -CF₂N₃ | ~ -80 to -100 | Quartet (q) | ²JFF |

| ¹³C | |||

| -CF₃ | ~ 115 to 125 | Quartet (q) | ¹JCF |

| -CF₂N₃ | ~ 110 to 120 | Triplet (t) | ¹JCF |

Note: The chemical shift values are estimates based on related fluorinated compounds. Actual values may vary depending on the solvent and reference standard used.

Mass Spectrometry in the Identification of Reaction Intermediates and Products

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of this compound and for identifying intermediates and products formed during its reactions. Electron ionization (EI) is a common method that provides information on the fragmentation pattern of the molecule, which serves as a molecular fingerprint.

Detailed Research Findings: The mass spectrum of an organic azide is typically characterized by the initial loss of a molecule of nitrogen (N₂), which has a mass of 28 amu. researchgate.net This fragmentation is a key diagnostic feature. For this compound (MW = 153.03 g/mol ), this initial loss would lead to the formation of a highly reactive pentafluoroethylnitrene radical cation ([C₂F₅N]⁺•) at a mass-to-charge ratio (m/z) of 125.

Subsequent fragmentation of the perfluoroalkyl chain follows patterns characteristic of fluorocarbons. nist.gov Cleavage of the C-C bond is common, leading to the formation of stable fluorinated carbocations.

Primary Fragmentation: Loss of N₂ to form the [C₂F₅N]⁺• ion.

Secondary Fragmentation: Cleavage of the C-C bond in the [C₂F₅]⁺ fragment (from the nitrene or directly from the molecular ion) is expected to be a major pathway. This would result in the highly stable trifluoromethyl cation ([CF₃]⁺) at m/z 69, which is often the base peak in the mass spectra of compounds containing a CF₃ group. nist.gov The formation of the pentafluoroethyl cation ([C₂F₅]⁺) at m/z 119 is also highly probable.

Other Fragments: Other potential fragments include ions resulting from the loss of fluorine atoms, such as [C₂F₄]⁺• at m/z 100. The molecular ion peak ([C₂F₅N₃]⁺•) may be of low abundance or absent entirely, which is a common feature for both azides and highly fluorinated alkanes. researchgate.netnist.gov

The identification of reaction intermediates can be achieved by analyzing the mass spectra of samples taken at various points during a reaction. For instance, in cycloaddition reactions, the appearance of a new molecular ion corresponding to the mass of the azide plus the alkyne would confirm the formation of the triazole product.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

| 153 | Molecular Ion | [C₂F₅N₃]⁺• | May be weak or absent |

| 125 | Loss of N₂ | [C₂F₅N]⁺• | Characteristic of azide fragmentation |

| 119 | Pentafluoroethyl cation | [C₂F₅]⁺ | Major fragment from C-N or C-C cleavage |

| 100 | Tetrafluoroethylene (B6358150) radical cation | [C₂F₄]⁺• | From loss of F from [C₂F₅]⁺ |

| 69 | Trifluoromethyl cation | [CF₃]⁺ | Often the base peak; highly stable |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Reaction Progress Monitoring

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and is an excellent method for monitoring the progress of chemical reactions. youtube.com These two techniques are complementary: IR spectroscopy measures the absorption of light due to changes in the dipole moment during a vibration, while Raman spectroscopy measures the inelastic scattering of light due to changes in polarizability. nih.govcarleton.edu

Detailed Research Findings: For this compound, vibrational spectroscopy can be used to identify two key structural features: the azide group (-N₃) and the carbon-fluorine bonds (C-F).

Azide Group Vibrations: The azide functional group gives rise to a very strong and sharp absorption band in the IR spectrum corresponding to its asymmetric stretching mode (νas(N₃)). This band typically appears in a relatively clear region of the spectrum, between 2100 and 2160 cm⁻¹. nih.govresearchgate.net This peak is an excellent diagnostic tool for confirming the presence of the azide group. The corresponding symmetric stretching mode (νs(N₃)) is often weaker in the IR spectrum but may be strong in the Raman spectrum.

Carbon-Fluorine Vibrations: The C-F bonds of the pentafluoroethyl group produce very strong absorption bands in the IR spectrum in the region of 1000–1400 cm⁻¹. The high electronegativity of fluorine results in a large dipole moment for the C-F bond, making these vibrations intense in the IR spectrum.

Reaction Monitoring: Vibrational spectroscopy is particularly useful for monitoring reactions involving the azide group, such as "click" chemistry (cycloadditions) or reductions. For example, in a cycloaddition reaction with an alkyne, the progress can be monitored by observing the disappearance of the characteristic azide asymmetric stretch around 2100 cm⁻¹. The simultaneous appearance of new bands corresponding to the newly formed triazole ring would confirm the product formation. This provides a straightforward, real-time method for assessing reaction completion.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Spectroscopic Activity | Intensity |

| Azide Asymmetric Stretch (νas(N₃)) | 2100 - 2160 | IR, Raman | Very Strong (IR) |

| Azide Symmetric Stretch (νs(N₃)) | 1250 - 1350 | IR, Raman | Weak (IR), Strong (Raman) |

| C-F Stretches | 1000 - 1400 | IR, Raman | Very Strong (IR) |

| C-C Stretch | 900 - 1100 | IR, Raman | Medium-Weak |

| Azide Bending (δ(N₃)) | 550 - 650 | IR, Raman | Medium |

Future Research Directions and Broader Impact in Chemical Synthesis

Development of Sustainable and Scalable Synthetic Routes for Perfluoroalkyl Azides

The utility of any chemical building block is directly tied to its accessibility. For perfluoroalkyl azides like 1-azido-1,1,2,2,2-pentafluoroethane, the development of synthetic routes that are both sustainable and scalable is a primary research objective. Historically, the synthesis of such compounds has been challenging. sigmaaldrich.comsigmaaldrich.com

A significant breakthrough is the development of an elegant and scalable synthesis for a solution of pentafluoroethyl azide (B81097) in tetrahydrofuran (B95107) (THF). cfplus.cz This method, developed by the Beier group at IOCB Prague in collaboration with CF Plus Chemicals, has made this once-rare reagent more accessible for research and development. cfplus.cz Future work in this area will likely focus on optimizing this process further, aiming to reduce solvent waste, minimize the use of hazardous reagents, and improve energy efficiency, aligning with the principles of green chemistry. nih.gov

General strategies for forming related fluorinated azides often involve the addition of an azide anion to a polyfluoroalkene or the substitution of a halogen in a tetrafluoroalkyl bromide. nih.govresearchgate.netrsc.org For instance, 1-azido-1,1,2,2-tetrafluoroethane can be prepared in quantitative yield via the addition of an azide anion to tetrafluoroethylene (B6358150) in a protic medium. nih.gov Research into adapting and refining these methods for pentafluoroethyl azide and other perfluoroalkyl azides could yield more versatile and environmentally benign production pathways. A key goal is to move away from processes that require harsh conditions or produce significant by-products, such as the PERFECT process which aims to use only hydrogen as a by-product in theory. nih.gov

Exploration of Novel Catalytic Systems and Bioinspired Methodologies

Catalysis is central to unlocking the full synthetic potential of this compound. The compound is notably reactive in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". sigmaaldrich.comcfplus.czsigmaaldrich.commasterorganicchemistry.com This reaction provides highly regioselective access to N-pentafluoroethyl triazoles, which are stable and valuable scaffolds for drug discovery. cfplus.cz

Beyond CuAAC, other catalytic systems are being explored. An enamine-mediated [3+2] cycloaddition between the azide and easily enolizable ketones, catalyzed by pyrrolidine, yields densely functionalized 4,5-disubstituted N-perfluoroalkyltriazoles. cfplus.cz Furthermore, the triazole products from CuAAC can serve as substrates for further transformations, such as rhodium(II)-catalyzed transannulation with nitriles to produce novel N-tetrafluoroethyl-substituted imidazoles, highlighting a pathway for catalytic diversification. nih.govacs.org

A frontier in this field is the development of bioinspired methodologies. While no direct bio-synthesis for this compound exists, nature offers clues. Researchers have identified a "fluorinase" enzyme in the bacterium Streptomyces cattleya that catalyzes the formation of a carbon-fluorine bond. nih.gov This discovery opens the door to future research into engineering enzymes or developing biomimetic catalysts for the synthesis of specific organofluorine compounds. nih.govwikipedia.org The overarching goal is to mimic the efficiency and selectivity of biological systems to create sustainable catalytic processes for producing valuable fluorinated molecules. rsc.org

Discovery of New Reaction Pathways and Transformation Strategies

The discovery of novel reactions and transformations for this compound is crucial for expanding its synthetic utility. The primary and most explored pathway is its participation in [3+2] cycloaddition reactions to form five-membered heterocycles. cfplus.cz

A particularly innovative transformation strategy involves the products of these cycloadditions. Researchers have demonstrated that 5-acylated N-pentafluoroethyl-substituted 1,2,3-triazoles can undergo a thermal ring opening upon microwave heating. nih.gov This process forms reactive ketenimine intermediates, which then proceed through a substrate-specific cyclization and rearrangement cascade to yield complex, trifluoromethylated heterocyclic products, including cyclopenta[c]isoquinolines, indeno[1,2-c]isoquinolines, and 1,3-oxazines. nih.gov This multistep, one-pot methodology provides access to a plethora of previously unreported N-(per)fluoroalkyl heterocycles from a single precursor. cfplus.cznih.gov

Future research will likely investigate other latent reactivities of the pentafluoroethyl azide moiety. For example, the Staudinger reaction, a fast and bioorthogonal reaction observed between perfluoroaryl azides and phosphines, could potentially be adapted for pentafluoroethyl azide. nih.gov Similarly, exploring conditions for other classical azide transformations, such as the Curtius rearrangement, could lead to the formation of novel isocyanates and their derivatives, further broadening the chemical space accessible from this versatile building block. masterorganicchemistry.com

Selected Transformation Strategies for this compound Derivatives

| Starting Material | Reaction Type | Catalyst/Conditions | Product Class | Reference |

|---|---|---|---|---|

| This compound + Alkyne | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) | N-Pentafluoroethyl-1,2,3-triazoles | cfplus.cz |

| This compound + Enolizable Ketone | Enamine-mediated [3+2] Cycloaddition | Pyrrolidine | 4,5-Disubstituted N-Pentafluoroethyl-1,2,3-triazoles | cfplus.cz |

| 5-Acyl-N-pentafluoroethyl-1,2,3-triazole | Thermal Rearrangement via Ketenimine | Microwave Heating | Trifluoromethylated Isoquinolines, Oxazines | nih.gov |

| N-Tetrafluoroethyl-1,2,3-triazole (related compound) | Transannulation | Rhodium(II) | N-Tetrafluoroethyl-imidazoles | nih.govacs.org |

Potential for Integration into Advanced Organic and Material Science Applications

The unique properties conferred by the pentafluoroethyl group—such as high stability, lipophilicity, and strong electron-withdrawing character—make this compound a highly attractive building block for advanced applications. researchgate.net Its derivatives are particularly promising in medicinal chemistry and agrochemistry, where the incorporation of fluorinated motifs is a well-established strategy for enhancing metabolic stability, binding affinity, and bioavailability. cfplus.czwikipedia.org

In material science, the potential is vast and largely untapped. Perfluorophenyl azides (PFPAs), related compounds, are widely used as versatile coupling agents for the functionalization of surfaces and the synthesis of nanomaterials. nih.gov The azide group can be activated by light or heat to form covalent linkages with a wide range of materials. nih.gov By analogy, derivatives of this compound could be designed as novel linkers for creating advanced polymers and hybrid materials with tailored properties. For example, the introduction of the pentafluoroethyl group could be used to modify the surface energy, thermal stability, or optoelectronic properties of materials, similar to how the pentafluorosulfanyl (SF5) group is currently being explored. rsc.org The ability to use pentafluorobenzene (B134492) as a "click" handle for the functionalization of polythiophenes further underscores the potential utility of highly fluorinated groups in creating functional organic materials. rsc.org

Q & A

Q. What are the recommended synthetic routes for 1-Azido-1,1,2,2,2-pentafluoroethane, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of fluorinated azides typically involves nucleophilic substitution or azide transfer reactions. To optimize yield and purity, employ factorial design to systematically vary parameters (e.g., temperature, stoichiometry, solvent polarity). For example, a 2^3 factorial design could test temperature (low/high), reagent ratio (1:1/1:2), and solvent (acetonitrile/THF). Analyze interactions between variables using regression models to identify dominant factors . Orthogonal design methods (e.g., Taguchi) can reduce experimental runs while maintaining statistical validity .

Table 1 : Example Factorial Design Parameters for Synthesis Optimization

| Factor | Level 1 | Level 2 |

|---|---|---|

| Temperature | 0°C | 25°C |

| Reagent Ratio | 1:1 (Substrate:NaN₃) | 1:1.5 |

| Solvent | Acetonitrile | THF |

Q. How should researchers characterize the thermal stability of this compound?

Methodological Answer: Use differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to assess decomposition thresholds. Conduct experiments under inert atmospheres (e.g., N₂) to isolate thermal effects from oxidative pathways. For reproducibility, calibrate instruments using standards (e.g., indium melting point) and replicate trials to account for variability. Cross-validate results with gas chromatography-mass spectrometry (GC-MS) to identify decomposition byproducts .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in click chemistry applications?

Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model transition states and activation energies for azide-alkyne cycloadditions. Compare computed vibrational spectra (IR) with experimental data to validate models. Incorporate solvent effects via polarizable continuum models (PCM) for accuracy. Link findings to conceptual frameworks like Frontier Molecular Orbital (FMO) theory to explain regioselectivity .

Q. How can conflicting data on the decomposition pathways of fluorinated azido compounds be resolved?

Methodological Answer: Conduct a systematic review of prior studies to identify methodological discrepancies (e.g., purity of reagents, analytical techniques). Replicate experiments under controlled conditions while isolating variables (e.g., light exposure, trace metals). Use kinetic isotope effects (KIE) or isotopic labeling (¹⁵N) to trace reaction mechanisms. Apply Bayesian statistics to quantify uncertainty and reconcile conflicting results .

Q. What strategies mitigate risks when handling this compound in high-energy reactions?

Methodological Answer: Implement hazard and operability (HAZOP) analysis to identify risks (e.g., shock sensitivity, toxic HN₃ release). Use small-scale calorimetry (e.g., ARC) to quantify exothermicity and pressure buildup. Design experiments with remote monitoring (e.g., FTIR in real-time) and fail-safe containment (e.g., blast shields). Reference safety protocols for structurally similar compounds (e.g., 1,1,2,2-tetrafluoroethane ).

Methodological Frameworks for Data Interpretation

Q. How should researchers integrate contradictory spectroscopic data into a cohesive analysis?

Methodological Answer: Apply multivariate analysis (e.g., PCA) to disentangle overlapping spectral peaks. Validate assignments using isotopic substitution (e.g., deuterated analogs) or 2D NMR techniques (e.g., HSQC, COSY). Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular formulas. Align interpretations with established theoretical models (e.g., J-coupling constants in fluorinated systems ).

Q. What experimental designs are optimal for studying the environmental persistence of fluorinated azides?

Methodological Answer: Use response surface methodology (RSM) to model degradation under multifactorial conditions (pH, UV exposure, microbial activity). Deploy liquid chromatography-tandem mass spectrometry (LC-MS/MS) for trace quantification in environmental matrices. Compare degradation kinetics with non-fluorinated analogs to isolate electronic effects of fluorine substituents .

Theoretical and Conceptual Guidance

Q. How can researchers align studies on this compound with broader organofluorine chemistry theories?

Methodological Answer: Ground hypotheses in the electron-withdrawing effect of fluorine , which enhances azide electrophilicity. Explore links to click chemistry paradigms (e.g., bioorthogonal reactivity) or fluorophilic interactions in supramolecular systems. Use conceptual frameworks like Hammett constants to predict substituent effects on reaction rates .

Q. What interdisciplinary approaches enhance mechanistic understanding of fluorinated azide reactions?

Methodological Answer: Combine synthetic chemistry with computational kinetics and in-situ spectroscopy (e.g., stopped-flow UV-Vis). Collaborate with materials scientists to study surface interactions (e.g., fluorinated azides on catalytic nanoparticles). Publish negative results (e.g., failed coupling reactions) to refine mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.